2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine
Overview
Description
2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is a chemical compound that features a piperazine ring substituted with a cyclohexanecarbonyl group and an ethanamine chain
Scientific Research Applications
2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine has several scientific research applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclohexanecarbonyl Group: The cyclohexanecarbonyl group can be introduced via acylation reactions using cyclohexanecarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached through nucleophilic substitution reactions involving ethylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the ethanamine chain or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylamine in the presence of a suitable leaving group such as a halide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a hydrogen bond donor or acceptor, facilitating binding to biological targets. The cyclohexanecarbonyl group and ethanamine chain can modulate the compound’s pharmacokinetic properties, enhancing its bioavailability and stability .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor for Alzheimer’s disease.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antimicrobial properties.
Uniqueness
2-(4-Cyclohexanecarbonylpiperazin-1-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclohexanecarbonyl group enhances its hydrophobic interactions, potentially improving its binding affinity to certain biological targets .
Properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-cyclohexylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h12H,1-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEZKABHHOSGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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